Allyl methallyl ether

Vue d'ensemble

Description

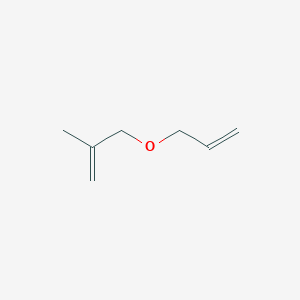

Allyl methallyl ether is an organic compound with the molecular formula C(7)H({12})O. It is an ether derivative characterized by the presence of both allyl and methallyl groups attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl methallyl ether can be synthesized through the reaction of allyl alcohol and methallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ether product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: The ether can participate in nucleophilic substitution reactions where the allyl or methallyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), osmium tetroxide (OsO(_4))

Reduction: Hydrogen gas (H(_2)) with nickel (Ni) or rhodium (Rh) catalyst

Substitution: Sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH(_4))

Major Products:

Oxidation: Formation of aldehydes and ketones

Reduction: Formation of corresponding alcohols

Substitution: Formation of substituted ethers and alcohols

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

- AME is widely used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its dual functionality allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Key Reactions Involving Allyl Methallyl Ether

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts AME to aldehydes or ketones | Potassium permanganate (KMnO₄), Osmium tetroxide (OsO₄) |

| Reduction | Reduces AME to corresponding alcohols | Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst |

| Substitution | Nucleophilic substitution reactions | Sodium hydroxide (NaOH), Lithium aluminum hydride (LiAlH₄) |

Biological Applications

Enzyme-Catalyzed Reactions

- Research has demonstrated that AME can be utilized in enzyme-catalyzed reactions, particularly those involving ether cleavage. For instance, studies on Blautia sp. MRG-PMF1 have shown that this organism can catalyze the cleavage of allyl aryl ethers through a nucleophilic conjugate substitution mechanism . This process has implications for biotechnological applications, such as biodegradation and valorization of biomaterials.

Case Study: Biotransformation

- A study highlighted the ability of Blautia sp. MRG-PMF1 to metabolize various allyl naphthyl ether derivatives, converting them into corresponding naphthols in a stereoselective manner. This finding opens avenues for green biotechnology applications in environmental remediation .

Medical Applications

Drug Delivery Systems

- AME has been investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable complexes with various pharmaceutical agents. Its unique chemical properties enable it to enhance the solubility and bioavailability of drugs.

Industrial Applications

Polymer Production

- In industrial settings, AME is employed as a cross-linking agent in the production of polymers and resins. This application is crucial for enhancing the mechanical properties and stability of materials used in various products.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Cross-Linking Agent | Enhances properties of polymers and resins |

| Synthesis of Specialty Chemicals | Used in the production of various specialty chemicals due to its reactivity |

Mécanisme D'action

The mechanism of action of allyl methallyl ether involves the interaction of its reactive allyl and methallyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved typically include nucleophilic attack on the ether oxygen, leading to the formation of intermediate species that undergo further transformation .

Comparaison Avec Des Composés Similaires

Allyl ether: Contains only the allyl group attached to the oxygen atom.

Methallyl ether: Contains only the methallyl group attached to the oxygen atom.

Vinyl ether: Contains a vinyl group attached to the oxygen atom.

Comparison: Allyl methallyl ether is unique due to the presence of both allyl and methallyl groups, which confer distinct reactivity patterns compared to ethers containing only one type of substituent. This dual functionality allows for a broader range of chemical transformations and applications in synthesis .

Activité Biologique

Allyl methallyl ether (AME) is an organic compound characterized by the presence of both allyl and methallyl groups. Its molecular formula is CHO, and it is primarily recognized for its reactivity in chemical synthesis and potential biological applications. This article provides a comprehensive overview of the biological activity of AME, supported by data tables, case studies, and detailed research findings.

This compound is classified as an ether derivative. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The mechanism of action involves the interaction of its reactive groups with molecular targets, leading to the formation or cleavage of chemical bonds. Notably, the allylic and methallylic functionalities enhance its reactivity compared to simpler ethers.

Types of Reactions

- Oxidation : AME can be oxidized to form aldehydes and ketones using agents like potassium permanganate.

- Reduction : Reduction can produce corresponding alcohols in the presence of hydrogen gas and catalysts such as nickel or rhodium.

- Substitution : AME can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Biological Applications

This compound has been investigated for several biological applications:

1. Enzyme-Catalyzed Reactions

AME is utilized in studies involving enzyme-catalyzed reactions, particularly those that involve ether cleavage. For instance, research has shown that certain bacterial strains can catalyze the cleavage of allyl aryl ethers, which may have implications for biotechnological applications in green chemistry .

2. Drug Delivery Systems

Due to its reactivity, AME has been explored as a potential component in drug delivery systems. Its ability to form stable complexes could facilitate targeted delivery mechanisms in pharmaceutical applications.

3. Polymer Production

In industrial applications, AME serves as a cross-linking agent in the production of polymers and resins. This enhances the mechanical properties of materials used in various sectors.

Case Study 1: Enzyme-Catalyzed Cleavage

A study involving Blautia sp. strain MRG-PMF1 demonstrated that an O-demethylase enzyme could catalyze the cleavage of allyl aryl ethers. The reaction was found to be regioselective, with faster conversion rates observed for certain naphthyl ether derivatives. This research highlights the potential for using AME derivatives in biotransformation processes .

| Substrate Type | Reaction Rate | Product Yield |

|---|---|---|

| Allyl naphthyl ether | Fast | High |

| 1-Naphthyl ether | Moderate | Medium |

| 2-Naphthyl ether | Fast | High |

Case Study 2: Synthesis of Bioactive Compounds

Research has indicated that AME can serve as a precursor for synthesizing biologically active compounds. For example, it has been used in the synthesis of marine metabolites through organic reactions that leverage its unique structural properties .

Comparative Analysis with Similar Compounds

This compound exhibits distinct reactivity compared to other ethers due to its dual functionality:

| Compound Type | Functional Groups | Reactivity Characteristics |

|---|---|---|

| Allyl Ether | Allyl | Limited reactivity; primarily participates in simple substitutions. |

| Methallyl Ether | Methallyl | Similar to allyl but with slightly different steric properties. |

| Vinyl Ether | Vinyl | Reacts differently due to lack of allylic strain; less versatile than AME. |

Propriétés

IUPAC Name |

2-methyl-3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWWIFKJRJLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162211 | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-96-4 | |

| Record name | Allyl methallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.